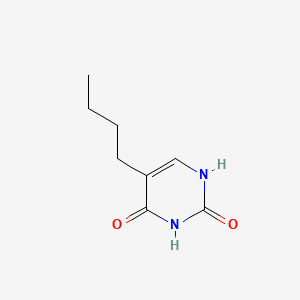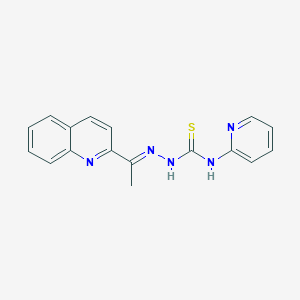![molecular formula C19H30N6O2 B12914797 Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate CAS No. 19270-44-1](/img/structure/B12914797.png)
Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound with a unique structure that combines a pyridopyrazine core with a diethylamino side chain and an ethyl carbamate group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridopyrazine Core: The pyridopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the Diethylamino Side Chain: The diethylamino side chain is introduced through a nucleophilic substitution reaction, where a diethylamino group is attached to the pyridopyrazine core.
Attachment of the Ethyl Carbamate Group: The final step involves the reaction of the intermediate compound with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reaction time, as well as purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridopyrazine core or the diethylamino side chain are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
類似化合物との比較
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate: Similar structure but with a methyl group on the pyridopyrazine core.
Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-(4-trifluoromethylphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate: Contains a trifluoromethylphenyl group, which may impart different chemical and biological properties.
The uniqueness of Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
CAS番号 |
19270-44-1 |
|---|---|
分子式 |
C19H30N6O2 |
分子量 |
374.5 g/mol |
IUPAC名 |
ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26) |
InChIキー |
RECVXEOVZPVSRP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC2=NC=CN=C12)NC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12914723.png)
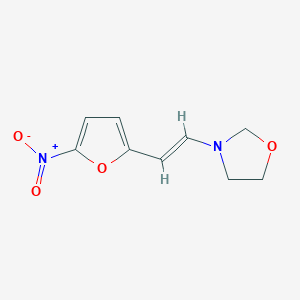
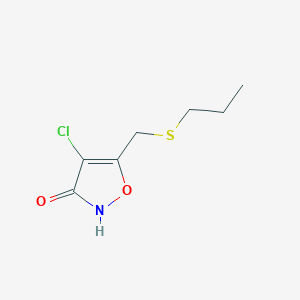
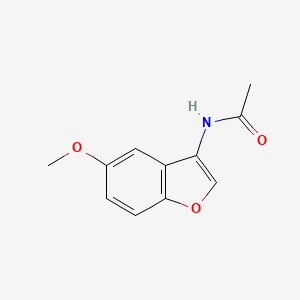
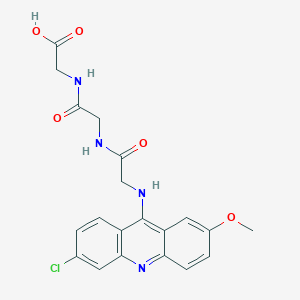
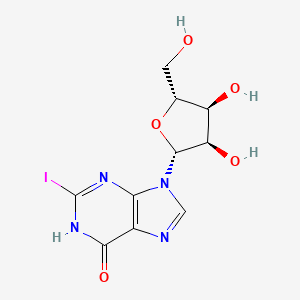

![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)

![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)


